Sodium ursolate

説明

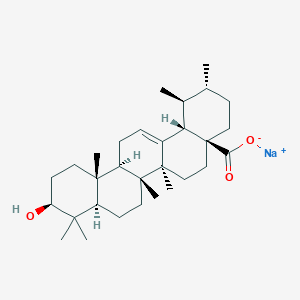

Sodium ursolate is a useful research compound. Its molecular formula is C30H47NaO3 and its molecular weight is 478.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Sodium ursolate, a sodium salt derivative of ursolic acid, has garnered attention in recent years for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound is derived from ursolic acid, a pentacyclic triterpenoid found in numerous plants. Its chemical structure contributes to its solubility and bioactivity. The sodium salt form enhances its stability and absorption in biological systems, making it a subject of interest in pharmacological studies.

Antioxidant Activity

This compound exhibits significant antioxidant properties , which are essential for mitigating oxidative stress in cells. Studies have shown that it can scavenge free radicals and reduce oxidative damage, thereby protecting cellular components from injury.

- Mechanism : The antioxidant activity is attributed to its ability to donate electrons, neutralizing reactive oxygen species (ROS) and preventing cellular damage. Research indicates that this compound can enhance the ferric reducing antioxidant power (FRAP) and demonstrate effective scavenging in DPPH assays .

Anti-inflammatory Effects

This compound has been documented to possess anti-inflammatory properties . It inhibits the production of pro-inflammatory cytokines and enzymes, which are crucial in inflammatory pathways.

- Case Study : In a controlled study, this compound administration led to a significant reduction in markers of inflammation in animal models subjected to induced inflammatory conditions . This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

Research has highlighted the antimicrobial effects of this compound against various bacterial strains, particularly Gram-positive bacteria. It exhibits broad-spectrum activity and has been studied as a potential alternative to conventional antibiotics.

- Findings : this compound demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) indicating its potency as an antimicrobial agent .

Antiviral Properties

This compound also shows promise as an antiviral agent . It has been studied for its effectiveness against viruses such as the highly pathogenic H5N1 influenza virus.

- Research Evidence : A study indicated that this compound could inhibit the invasion of H5N1 into host cells, suggesting its potential role in antiviral therapies .

Antitumor Activity

Emerging evidence suggests that this compound may have anticancer properties . It has been shown to induce apoptosis in cancer cells and inhibit tumor growth.

- Mechanism : this compound affects cell cycle regulation and promotes programmed cell death through various signaling pathways . Further studies are needed to elucidate the specific molecular targets involved.

Pharmacokinetics and Safety

The pharmacokinetic profile of this compound indicates good absorption when administered orally. In human studies, doses up to 450 mg per day have been reported without significant adverse effects, highlighting its safety profile for potential therapeutic use .

Summary Table of Biological Activities

科学的研究の応用

Antimicrobial Activity

Sodium ursolate exhibits significant antimicrobial properties, particularly against pathogenic bacteria and fungi. Research indicates that it can inhibit biofilm formation by Streptococcus mutans, a primary contributor to dental caries. The mechanism involves the competitive inhibition of glucosyltransferases (GTFs), which are essential for extracellular polysaccharide synthesis in biofilms. Studies have demonstrated that this compound reduces bacterial viability and disrupts biofilm integrity through various assays, including crystal violet staining and live/dead cell assays .

Antioxidant Properties

The antioxidant activity of this compound has been enhanced through complexation with metal ions, such as copper(II). This modification significantly improves its solubility and biological activity, making it a promising candidate for therapeutic applications against oxidative stress-related diseases. The complex exhibits superior scavenging activity against free radicals compared to this compound alone .

Anti-inflammatory Effects

This compound has shown anti-inflammatory effects in various studies. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and transcription factors like NF-κB. This property makes it a potential therapeutic agent for conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease .

Hepatoprotective Effects

Research highlights the hepatoprotective effects of this compound in models of liver injury. It has been shown to reduce liver enzyme levels and histological damage in experimental models of hepatotoxicity. The underlying mechanisms involve the modulation of oxidative stress and inflammation in hepatic tissues .

Anticancer Potential

This compound exhibits anticancer properties through multiple mechanisms, including apoptosis induction in cancer cells and inhibition of tumor growth. It has been studied for its effects on various cancer types, including breast and prostate cancer, where it has demonstrated the ability to inhibit cell proliferation and induce cell cycle arrest .

Antidiabetic Effects

Recent studies suggest that this compound may have antidiabetic properties by improving insulin sensitivity and glucose metabolism. It has been investigated as a potential treatment for type 2 diabetes due to its ability to lower blood glucose levels and improve lipid profiles in animal models .

Table 1: Summary of Applications of this compound

化学反応の分析

Complexation with Metal Ions

Sodium ursolate forms coordination complexes with transition metals, such as copper (II), through its carboxylate group. This reaction enhances its antioxidant properties:

Reaction Conditions :

-

Copper (II) chloride (CuCl₂) in methanol/water solution

-

Room temperature, 2-hour stirring

Key Findings :

-

FTIR analysis confirms complexation: Loss of ν(C=O) at 1715 cm⁻¹ and emergence of carboxylate anion bands at 1541 cm⁻¹ (νₐₛ) and 1402 cm⁻¹ (νₛ) .

-

The Cu(II)-ursolate complex exhibits 2.5× higher DPPH radical scavenging activity compared to free this compound .

Mechanism :

The carboxylate group donates electrons to Cu²⁺, forming a stable chelate. This alters the electron distribution, increasing redox activity.

| Parameter | This compound | Cu(II)-Ursolate Complex |

|---|---|---|

| DPPH IC₅₀ (µM) | 48.2 | 19.8 |

| HOMO-LUMO gap | 4.1 eV | 3.6 eV |

Esterification Reactions

The carboxylate group undergoes alkylation with alkyl halides or diazomethane to form esters:

Reaction with Diazomethane :

Reaction with Alcohols :

Mechanism :

The carboxylate acts as a nucleophile, displacing halides or reacting with diazomethane’s electrophilic methyl group.

Glycosylation at Hydroxyl Groups

This compound’s hydroxyl groups (e.g., C-3) undergo glycosylation to produce bioactive saponins:

Schmidt Glycosylation :

-

Conditions :

Key Steps :

-

Protection of hydroxyl groups with benzoyl or isopropylidene groups.

-

Glycosidic bond formation via trichloroacetimidate activation.

Nucleophilic Substitution at Carboxylate

The carboxylate participates in nucleophilic displacement reactions:

Example : Reaction with methyl iodide:

Mechanism :

Acid-Base Reactions

This compound reverts to ursolic acid under acidic conditions:

Reaction :

-

Conditions : HCl (1M), RT, 30 minutes.

-

Outcome : Precipitation of ursolic acid (pKa ≈ 5.6).

Oxidative Reactions

The triterpenoid backbone undergoes oxidation with strong oxidizing agents:

Example : Reaction with KMnO₄ in acidic medium:

This compound’s reactivity is central to its applications in drug synthesis and material science. Its ability to form metal complexes and glycosides underscores its versatility, while esterification and alkylation enable tailored derivatives for targeted biological activity. Future research should explore catalytic asymmetric modifications to unlock novel bioactive architectures.

特性

IUPAC Name |

sodium;(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3.Na/c1-18-10-15-30(25(32)33)17-16-28(6)20(24(30)19(18)2)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7;/h8,18-19,21-24,31H,9-17H2,1-7H3,(H,32,33);/q;+1/p-1/t18-,19+,21+,22-,23+,24+,27+,28-,29-,30+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUAZSEDLBBRXQJ-ANQQBNRBSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H47NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176521 | |

| Record name | Sodium ursolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220435-39-2 | |

| Record name | Sodium ursolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220435392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium ursolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM URSOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NV5D25VL1O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。